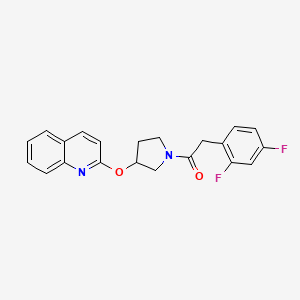
2-(2,4-Difluorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Difluorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as DFPQ and is known for its ability to interact with certain receptors in the body, leading to various biochemical and physiological effects.
科学的研究の応用
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives, including those with various polar substituents, have been recognized for their effectiveness as anticorrosive materials. These compounds form stable chelating complexes with metallic surfaces through coordination bonding, demonstrating significant potential in protecting against metallic corrosion (Verma et al., 2020).
Enaminoketones and Heterocyclic Synthesis
Enaminoketones and their cyclic derivatives serve as vital intermediates in synthesizing heterocycles and natural products. These compounds, due to their unique reactivity, facilitate the construction of pyridine, pyrimidine, and pyrrole derivatives, among others, highlighting their versatility in synthetic chemistry (Negri et al., 2004).
Hydroxycoumarins in Biology and Chemistry
Hydroxycoumarins, particularly 3-hydroxycoumarin, have been studied for their extensive chemical, photochemical, and biological properties. These compounds are utilized in genetics, pharmacology, and microbiology, underscoring their broad applicability in various scientific fields (Yoda, 2020).
Pyrimidine-based Optical Sensors
Pyrimidine derivatives have found application as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. This makes them suitable for use as optical sensors, besides their recognized biological and medicinal applications (Jindal & Kaur, 2021).
Novel Central Nervous System (CNS) Acting Drugs
Research has identified various functional chemical groups, including quinoline derivatives, as potential leads for synthesizing compounds with CNS activity. This underscores the therapeutic potential of these compounds in treating CNS disorders (Saganuwan, 2017).
Optoelectronic Materials
Quinazoline, pyrimidine, and related heterocyclic compounds have been explored for their applications in optoelectronic materials. Their incorporation into π-extended conjugated systems has been shown to be valuable for creating novel materials for organic light-emitting diodes (OLEDs), among other applications (Lipunova et al., 2018).
特性
IUPAC Name |
2-(2,4-difluorophenyl)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O2/c22-16-7-5-15(18(23)12-16)11-21(26)25-10-9-17(13-25)27-20-8-6-14-3-1-2-4-19(14)24-20/h1-8,12,17H,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCNPUJIFUOMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

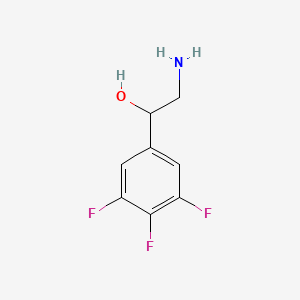
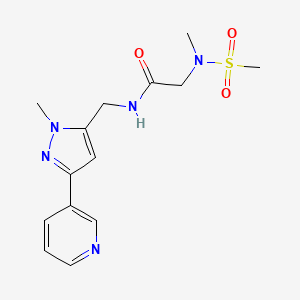
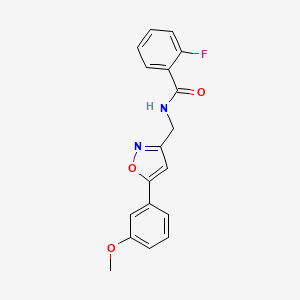
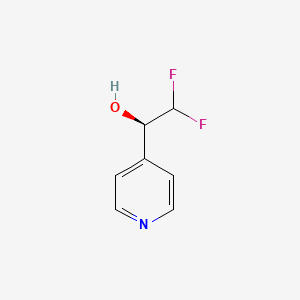
![Ethyl 5-(3,5-dinitrobenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate](/img/structure/B2928532.png)
![(2Z)-3-(4-fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2928533.png)
![Ethyl 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2928539.png)
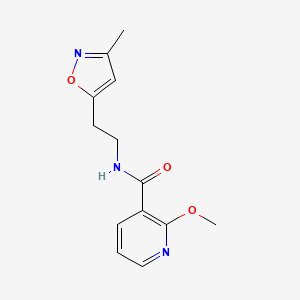
![2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2928541.png)

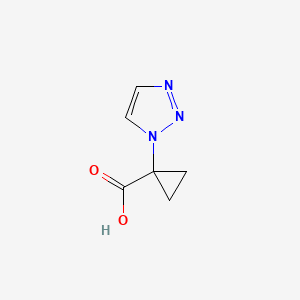
![N-(2,4-dimethylphenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2928544.png)
![4-methoxy-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2928545.png)
![4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2928547.png)